6-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
6-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring, a piperazine ring, and a benzodioxine moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Mechanism of Action
Target of Action
The primary targets of (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone are cyclo-oxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins and leukotrienes . By inhibiting the COX enzymes, (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone disrupts this pathway, leading to a decrease in the production of these inflammatory mediators .
Pharmacokinetics
The compound’s anti-inflammatory and analgesic activities suggest that it is likely to be absorbed and distributed in the body to exert its effects .
Result of Action
The molecular and cellular effects of (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone’s action include a reduction in the production of prostaglandins, leading to decreased inflammation and pain . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .
Biochemical Analysis
Biochemical Properties
(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . The compound’s interaction with COX-2 results in the suppression of prostaglandin synthesis, thereby exhibiting anti-inflammatory properties. Additionally, it may interact with other proteins involved in cell signaling pathways, contributing to its diverse biochemical effects.
Cellular Effects
The effects of (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in regulating immune response and inflammation . By inhibiting this pathway, the compound can reduce the expression of pro-inflammatory genes and cytokines, thereby exerting anti-inflammatory effects. Furthermore, it may affect cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone involves several key interactions at the molecular level. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and preventing the conversion of arachidonic acid to prostaglandins . This binding interaction is facilitated by the presence of the benzo[d]thiazole and piperazine moieties, which enhance the compound’s affinity for the enzyme. Additionally, the compound may modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes involved in inflammation and immune response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its anti-inflammatory and immunomodulatory effects, although prolonged exposure may lead to adaptive cellular responses. For instance, cells may upregulate compensatory pathways to counteract the inhibitory effects of the compound on COX-2 and NF-κB signaling.
Dosage Effects in Animal Models
The effects of (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and modulates immune response without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including gastrointestinal irritation and hepatotoxicity. These adverse effects are likely due to the compound’s inhibition of COX-1, which is involved in maintaining gastrointestinal mucosal integrity . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into various metabolites . These metabolites may retain some of the parent compound’s biological activity or exhibit distinct effects. The compound’s metabolism may also influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism and homeostasis.
Transport and Distribution
The transport and distribution of (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cells, the compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its physicochemical properties, such as lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . Additionally, it may be targeted to specific subcellular compartments, such as the endoplasmic reticulum or mitochondria, through post-translational modifications or targeting signals. These localizations can influence the compound’s activity, stability, and overall cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the piperazine ring and the benzodioxine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide: This compound shares the benzothiazole core but has different substituents, leading to distinct pharmacological properties.
Uniqueness
6-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c21-14-2-3-15-18(12-14)28-20(22-15)24-7-5-23(6-8-24)19(25)13-1-4-16-17(11-13)27-10-9-26-16/h1-4,11-12H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTHHWPKEFHOMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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